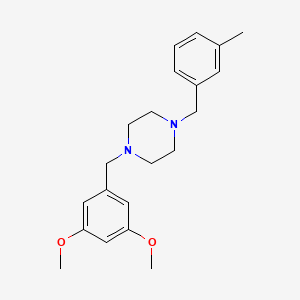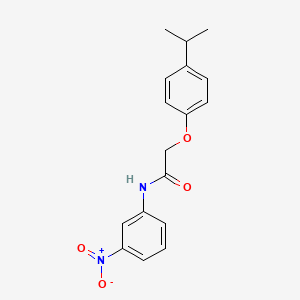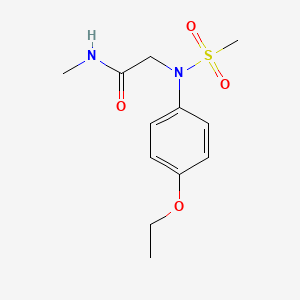![molecular formula C17H18N2O2S B5872715 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as DMTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMTB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its relatively simple synthesis method and high yields. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide is also stable under a wide range of conditions, making it easy to handle in the lab. However, one limitation of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide. One area of interest is the development of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the exploration of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide's neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide and its potential applications in other areas of biomedical research.
合成法
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide can be synthesized through a multi-step process, starting with the reaction of 2,6-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-methoxybenzoyl chloride to form N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide. The synthesis of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide is relatively straightforward and can be completed in a few steps with high yields.
科学的研究の応用
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has anti-cancer properties and can inhibit the growth of cancer cells. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-6-4-7-12(2)15(11)18-17(22)19-16(20)13-8-5-9-14(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYDLXTOSUNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)


![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
